Neodiosmin-d3
Description
Neodiosmin-d3 is a deuterated derivative of Neodiosmin, a flavonoid glycoside structurally related to Diosmin (C₂₈H₃₂O₁₅), a well-known phlebotonic agent used for chronic venous disorders . The deuterated form replaces three hydrogen atoms with deuterium (²H), typically at metabolically stable positions, to enhance its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic (PK) studies .
Properties
Molecular Formula |
C₂₈H₂₉D₃O₁₅ |
|---|---|
Molecular Weight |
611.56 |
Synonyms |
7-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one-d3; 4’,5-Dihydroxylflavanone-7-O-α-L-rhamnosyl (1→2)-β-D-glucopyranoside-d3; Diosmetin-7-neohesperidoside-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Diosmin and Diosmetin-d3
- Diosmin (C₂₈H₃₂O₁₅, CAS 520-27-4): A flavonoid glycoside composed of Diosmetin (aglycone) and a disaccharide moiety. It is clinically used to improve venous tone and microcirculation .
- Diosmetin-d3 (C₁₆H₉D₃O₆): The deuterated aglycone of Diosmin, synthesized for use as an analytical reference standard. Its deuterium atoms improve mass spectrometric detection by shifting molecular ion peaks, reducing interference from endogenous compounds .
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Applications |
|---|---|---|---|---|
| Neodiosmin-d3 | C₂₈H₂₉D₃O₁₅ | ~610.5 | N/A | LC-MS internal standard |
| Diosmin | C₂₈H₃₂O₁₅ | 608.54 | 520-27-4 | Vascular therapeutics |
| Diosmetin-d3 | C₁₆H₉D₃O₆ | ~309.3 | N/A | Metabolic studies |
Deuterated Compounds: Cholamine-d3 and Vitamin D3-d3
- Cholamine-d3 (C₅H₁₀D₃NO₂): A deuterated amine synthesized using methyl iodide-d3, as described in . Used in metabolic pathway tracing due to its isotopic stability .
- Vitamin D3-d3 (C₂₇H₄₁D₃O): A deuterated form of cholecalciferol, employed in clinical assays to quantify endogenous Vitamin D levels without isotopic interference .
| Compound | Key Synthesis Step | Application |
|---|---|---|
| This compound | Deuteration of Neodiosmin | PK studies of flavonoid metabolites |
| Cholamine-d3 | Methyl iodide-d3 alkylation | Metabolic tracer in lipid studies |
| Vitamin D3-d3 | Deuterium exchange reaction | Serum Vitamin D quantification |
Analytical Advantages of Deuterated Compounds
Deuterated analogs like this compound exhibit:
Comparative Pharmacokinetics
- Diosmin vs. Neodiosmin : While Diosmin is rapidly hydrolyzed to Diosmetin in the gut, Neodiosmin’s structural modifications may alter bioavailability. This compound allows precise tracking of these differences .
- Vitamin D3-d3 : Demonstrates 98% isotopic purity in assays, a benchmark for this compound validation .
Challenges and Limitations
- Synthetic Complexity : Deuteration requires specialized reagents (e.g., methyl iodide-d3) and stringent conditions, as seen in Cholamine-d3 synthesis .
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